molecular formula C5H10ClNO2 B011070 Methyl azetidine-3-carboxylate hydrochloride CAS No. 100202-39-9

Methyl azetidine-3-carboxylate hydrochloride

Cat. No. B011070
Key on ui cas rn: 100202-39-9
M. Wt: 151.59 g/mol
InChI Key: UOCWTLBPYROHEF-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

To a slurry of azetidine-3-carboxylic acid (20 g, 198 mmol) in 500 mL anhyd. MeOH under nitrogen at 0° C. was added slowly dropwise thionyl chloride (36 mL, 495 mmol) over 4 h. The resulting clear, light yellow solution was sealed and placed in a 0° C. freezer overnight. In the morning the reaction mixture was concentrated in vacuo, and the resulting oil was treated with 100 mL anhydrous benzene and concentrated in vacuo to give a solid. This was repeated anhydrous benzene. The resulting light yellow solid was dried in vacuo to give methyl azetidine-3-carboxylate hydrochloride. 1H NMR (400 MHz, MeOH-d4) δ ppm 4.21-4.30 (m, 4H), 3.78 (s, 3H), 3.71-3.78 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([C:5]([OH:7])=[O:6])[CH2:2]1.[CH3:8]O.S(Cl)([Cl:12])=O>C1C=CC=CC=1>[ClH:12].[NH:1]1[CH2:4][CH:3]([C:5]([O:7][CH3:8])=[O:6])[CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1CC(C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
36 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting clear, light yellow solution was sealed
CONCENTRATION
Type
CONCENTRATION
Details
In the morning the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting oil was treated with 100 mL anhydrous benzene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The resulting light yellow solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CC(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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